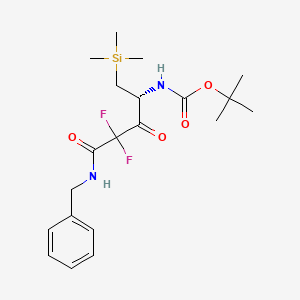
Ergoline-8-carboxamide, 9,10-didehydro-N-(2-hydroxy-1-methylethyl)-6-methyl-, (8beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline-8-carboxamide, 9,10-didehydro-N-(2-hydroxy-1-methylethyl)-6-methyl-, (8beta)- is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by its unique structural features, including a carboxamide group at the 8th position and a didehydro configuration at the 9th and 10th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxamide, 9,10-didehydro-N-(2-hydroxy-1-methylethyl)-6-methyl-, (8beta)- typically involves multiple steps, starting from simpler ergoline derivatives. The key steps include:
Formation of the Ergoline Core: This is achieved through cyclization reactions involving indole derivatives and appropriate aldehydes or ketones.
Introduction of the Carboxamide Group: This step involves the reaction of the ergoline core with carboxylic acid derivatives under amide-forming conditions.
Didehydro Configuration:
Hydroxy and Methyl Substituents: The hydroxy and methyl groups are introduced through selective functionalization reactions, often involving protecting group strategies to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ergoline-8-carboxamide, 9,10-didehydro-N-(2-hydroxy-1-methylethyl)-6-methyl-, (8beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the didehydro configuration to a fully saturated system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ergoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated ergoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex ergoline derivatives.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and psychiatric disorders.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Ergoline-8-carboxamide, 9,10-didehydro-N-(2-hydroxy-1-methylethyl)-6-methyl-, (8beta)- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its potent psychoactive effects.
Ergotamine: A naturally occurring ergoline alkaloid used in the treatment of migraines.
Bromocriptine: An ergoline derivative used as a dopamine agonist in the treatment of Parkinson’s disease and hyperprolactinemia.
Uniqueness
Ergoline-8-carboxamide, 9,10-didehydro-N-(2-hydroxy-1-methylethyl)-6-methyl-, (8beta)- is unique due to its specific structural features, such as the carboxamide group and didehydro configuration. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other ergoline derivatives.
Propriétés
Numéro CAS |
50485-10-4 |
|---|---|
Formule moléculaire |
C19H23N3O2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(6aR,9R)-N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24)/t11?,13-,17-/m1/s1 |
Clé InChI |
WVVSZNPYNCNODU-STQVRIHGSA-N |
SMILES isomérique |
CC(CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |
SMILES canonique |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


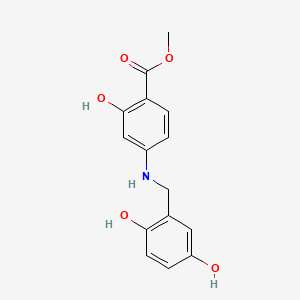
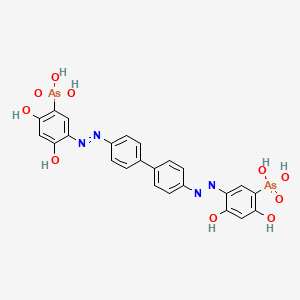
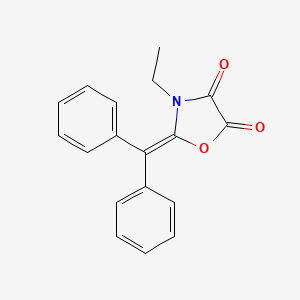
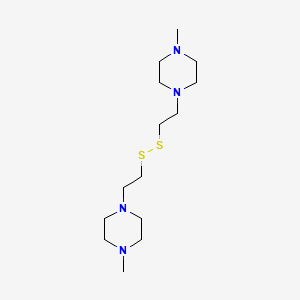
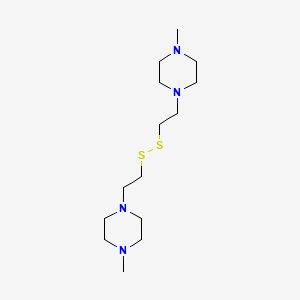
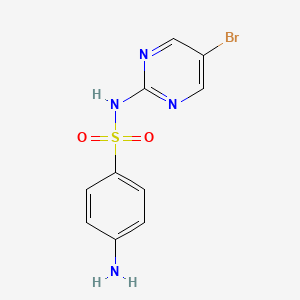
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)
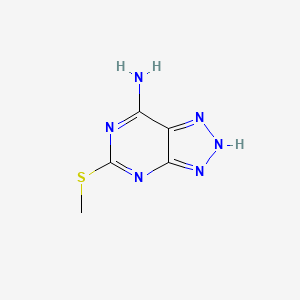
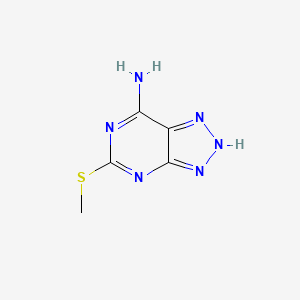
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)

